![molecular formula C22H30N2O2 B2761868 N-[4-(diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide CAS No. 496778-39-3](/img/structure/B2761868.png)
N-[4-(diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide
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Description
N-[4-(diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide, also known as Bupivacaine, is a widely used local anesthetic drug. It was first synthesized in 1957 by chemists at Winthrop Laboratories, and it has since become a popular choice for pain management during surgery, childbirth, and other medical procedures. Bupivacaine is known for its long-lasting effects and its ability to block nerve impulses, making it a valuable tool for clinicians and researchers alike.
Scientific Research Applications
- Polyimides are high-performance polymers widely used in microelectronics, optoelectronics, aerospace, and automotive applications. EPAPP serves as a monomer for polyimide synthesis. Researchers have designed and synthesized polyimides using EPAPP, resulting in materials with excellent solubility in common polar solvents (such as NMP, DMF, and DMSO), high thermal stability (glass transition temperature exceeding 254 °C), and hydrophobic properties (contact angle range of 81.9–91.9°) .
- Tris[4-(diethylamino)phenyl]amine (TDAPA), a derivative of EPAPP, has been studied for its charge transport properties. Impedance spectroscopy revealed insights into TDAPA’s behavior in the frequency and temperature range .
- Researchers have investigated TDAPA’s theoretical and experimental characteristics. These include potential energy surface scans, optimized structures, vibrational spectra, electronic band structures, molecular electrostatic potential surfaces, and optical/optoelectronic behaviors .
Polyimides and Material Science
Charge Transport Studies
Theoretical Characterization
properties
IUPAC Name |
N-[4-(diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-5-24(6-2)20-12-10-19(11-13-20)23-22(25)8-7-15-26-21-14-9-17(3)16-18(21)4/h9-14,16H,5-8,15H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFSWLQQUMRYPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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